molecular formula C20H16O3 B8423450 3-(Biphenyl-4-yloxymethyl)benzoic acid

3-(Biphenyl-4-yloxymethyl)benzoic acid

Cat. No.: B8423450
M. Wt: 304.3 g/mol
InChI Key: UAFSXXNQRUGQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Biphenyl-4-yloxymethyl)benzoic acid is a benzoic acid derivative featuring a biphenyl-4-yloxymethyl substituent at the third position of the benzene ring. This structure combines the aromaticity of biphenyl with the carboxylic acid functionality, making it a candidate for applications in medicinal chemistry, material science, and synthetic intermediates.

Properties

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

3-[(4-phenylphenoxy)methyl]benzoic acid

InChI

InChI=1S/C20H16O3/c21-20(22)18-8-4-5-15(13-18)14-23-19-11-9-17(10-12-19)16-6-2-1-3-7-16/h1-13H,14H2,(H,21,22)

InChI Key

UAFSXXNQRUGQOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Biphenyl-Substituted Benzoic Acid Derivatives

3-(Benzyloxy)biphenyl-4-carboxylic Acid (Compound 2.j)
  • Structure : Benzyloxy group at the biphenyl-4-position vs. biphenyl-4-yloxymethyl in the target compound.
  • Synthesis : Prepared from methyl 3-hydroxybiphenyl-4-carboxylate via benzyl ether formation .
  • Key Difference : The benzyloxy group introduces a flexible ether linkage, whereas the biphenyl-4-yloxymethyl group provides rigidity and extended π-conjugation.
3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic Acid
  • Structure : Phosphanyl group replaces the oxymethyl linker, creating a bulkier, electron-rich substituent.
  • Molecular Formula : C25H19O2P (vs. C20H16O3 for the target compound).

Sulfonamide and Quinazoline Derivatives

3-{[4-(Benzyloxy)phenyl]sulfamoyl}benzoic Acid
  • Structure : Sulfamoyl group at the third position, linked to a benzyloxy-phenyl moiety.
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic Acid
  • Structure : Quinazoline core with bromo and phenyl substituents, fused to the benzoic acid.
  • Pharmacological Relevance: Quinazoline derivatives are known kinase inhibitors, suggesting this compound may target enzyme pathways, unlike the biphenyl-based target .

Trifluoromethyl and Methoxy-Substituted Analogues

2-Methoxy-4-(3-trifluoromethylphenyl)benzoic Acid
  • Structure : Methoxy and trifluoromethylphenyl groups at positions 2 and 4.
  • Properties : The trifluoromethyl group increases metabolic stability and electronegativity, contrasting with the biphenyl group’s hydrophobicity .

Natural Benzoic Acid Derivatives

Proglobeflowery Acid (3-Methoxy-4-hydroxy-5-(3′-methyl-2′-butenyl)benzoic Acid)
  • Source : Isolated from Trollius macropetalus (长瓣金莲花).
  • Structure : Methoxy, hydroxy, and prenyl groups create a polar, bioactive scaffold.
  • Applications : Likely used in traditional medicine, differing from synthetic biphenyl derivatives .
4-O-β-D-Glucopyranosyloxybenzoate
  • Structure : Glucose moiety attached via glycosidic linkage.
  • Bioactivity : Enhanced water solubility due to glycosylation, unlike the lipophilic biphenyl group in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituent(s) Key Properties/Applications Reference
3-(Biphenyl-4-yloxymethyl)benzoic acid C20H16O3 Biphenyl-4-yloxymethyl Lipophilic, potential drug lead Target
3-(Benzyloxy)biphenyl-4-carboxylic acid C20H16O3 Benzyloxy Flexible ether linkage
3-{[4-(Benzyloxy)phenyl]sulfamoyl}... C20H17NO5S Sulfamoyl, benzyloxy Hydrogen-bonding, solubility
Proglobeflowery acid C13H16O4 Methoxy, hydroxy, prenyl Natural product, traditional use
2-Methoxy-4-(3-trifluoromethylphenyl) C15H11F3O3 Methoxy, trifluoromethyl Metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.